prepro-thyrotropin-releasing hormone prepro-thyrotropin-releasing hormone
Brand Name: Vulcanchem
CAS No.: 100469-84-9
VCID: VC0217050
InChI:
SMILES:
Molecular Formula: C12H9NO2
Molecular Weight: 0

prepro-thyrotropin-releasing hormone

CAS No.: 100469-84-9

Cat. No.: VC0217050

Molecular Formula: C12H9NO2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

prepro-thyrotropin-releasing hormone - 100469-84-9

Specification

CAS No. 100469-84-9
Molecular Formula C12H9NO2
Molecular Weight 0

Introduction

Structural Organization of Prepro-Thyrotropin-Releasing Hormone

Prepro-TRH is synthesized as a large precursor protein containing multiple copies of the TRH progenitor sequence. In rats, the prepro-TRH molecule contains five copies of the TRH progenitor sequence Gln-His-Pro-Gly, with each sequence flanked by paired basic amino acid residues . The complete structure includes a signal peptide at the N-terminus (prepro-TRH-1-24), five TRH progenitor sequences, and seven cryptic peptides . These cryptic peptides include two derived from the N-terminal flanking sequence, four connecting sequences intercalated among the five TRH progenitor sequences, and a C-terminal flanking sequence .

The organization of rat prepro-TRH can be summarized as follows:

RegionPositionDescription
Signal peptide1-24N-terminal sequence directing subcellular trafficking
TRH progenitor sequencesMultiple positionsFive copies of Gln-His-Pro-Gly
Connecting sequencesBetween TRH sequencesFour sequences including prepro-TRH-(160-169)
C-terminal flanking sequenceC-terminusIncludes prepro-TRH-(178-199)

The structural arrangement of these components within the precursor is crucial for proper processing and generation of the bioactive peptides.

Biological Activities of Prepro-TRH-Derived Peptides

Prepro-TRH-(178-199)

Another biologically active peptide derived from prepro-TRH is prepro-TRH-(178-199), which has distinct effects on the hypothalamic-pituitary-adrenal (HPA) axis. This peptide inhibits both basal and corticotropin-releasing factor (CRF)-stimulated adrenocorticotropic hormone (ACTH) synthesis and secretion .

The biological activity of prepro-TRH-(178-199) appears to reside in its C-terminal fragment, as both prepro-TRH-(178-199) and prepro-TRH-(191-199) demonstrated equal potency in the Porsolt forced swim test (FST) of depressive behavior in rats . This test is commonly used to evaluate antidepressant-like activity, suggesting that endogenous prepro-TRH-(178-199) might contribute to the etiology or manifestation of depressive behavior .

PeptidePrimary FunctionSecondary EffectsModel Systems Studied
Prepro-TRH-(160-169) (Ps4)Potentiates TRH-induced thyrotropin releaseStimulates TSH beta gene promoter activity and PRL synthesisQuartered anterior pituitaries, heterologous TSH expression assay
Prepro-TRH-(178-199)Inhibits ACTH synthesis and secretionDemonstrates antidepressant-like activityPorsolt forced swim test in rats

Expression and Regulation of Prepro-TRH mRNA

The expression of prepro-TRH mRNA is tightly regulated and responds to various physiological conditions. In the paraventricular nucleus (PVN) of the hypothalamus, prepro-TRH mRNA levels are particularly sensitive to thyroid hormone status. Experimental hypothyroidism in rats results in a significant increase in prepro-TRH mRNA expression and peptide content in the PVN .

A study examining transcriptional responses related to TRH regulation following sleep deprivation provides insight into the dynamic regulation of prepro-TRH mRNA. Using in situ hybridization to detect and quantitate expression of mRNAs encoding prepro-TRH and 5′-deiodinase type II (5′-DII) in brain sections of rats sleep deprived for 16–21 days (when marked hypothyroxinemia was present), researchers observed that TRH transcript levels in the PVN were essentially unchanged at 15–16 days but increased to about threefold control levels in three of four rats sleep deprived for 20–21 days . This change was comparable to that typically found in prolonged experimental hypothyroidism.

Interestingly, despite the increase in prepro-TRH mRNA expression, there was no corresponding increase in serum thyroid-stimulating hormone (TSH), suggesting alterations in post-transcriptional stages of TRH synthesis, processing, or release likely mediate the central hypothyroidism induced by sleep deprivation .

Co-Release and Coordinate Action of Prepro-TRH-Derived Peptides

A significant finding in prepro-TRH research is the evidence for co-release of TRH and its associated peptides. Both the predicted connecting peptide prepro-TRH-(160-169) (Ps4) and TRH are predominant storage forms of TRH precursor-related peptides in the hypothalamus . To determine whether Ps4 is co-released with TRH, rat median eminence slices were perifused in vitro. Infusion of depolarizing concentrations of KCl induced stimulation of release of both Ps4- and TRH-like immunoreactivity .

Immunocytochemical studies at the electron microscopic level have shown that pro-TRH-connecting peptides are sequestered within dense core secretory vesicles in hypothalamic neurons and fibers . This compartmentalization suggests that these peptides are likely released with TRH in the external zone of the median eminence.

The coordinate action of peptides derived from the same precursor represents an elegant method for fine-tuning hormonal responses. The finding that prepro-TRH-(160-169) potentiates TRH-induced thyrotropin release suggests that differential processing of the TRH prohormone may have the potential to modulate the biological activity of TRH .

Experimental Models for Studying Prepro-TRH Processing

Several experimental models have been employed to study prepro-TRH processing and the biological activities of its derived peptides. These include:

  • CA77 cells, a medullary thyroid carcinoma cell line that expresses prepro-TRH and displays processing similar to that found in tissues, though peptide content is enhanced only 3-fold compared with normal tissues

  • Transfected cell lines (3T3, GH4, AtT20, and RIN 5F) with varying processing capabilities:

    • 3T3 and GH4 cells: Failed to process prepro-TRH beyond cleavage of the signal sequence

    • AtT20 and RIN 5F cells: Efficiently cleaved the precursor at dibasic sites to generate mature TRH and non-TRH peptides

  • Peptide content in transfected cells was up to 30 times greater than in hypothalamic extracts and 10 times greater than in CA77 cells, facilitating peptide sequencing studies

  • Rat median eminence slices perifused in vitro to study co-release of TRH and Ps4

  • Quartered anterior pituitaries to investigate the effects of Ps4 on thyrotropin release

These experimental models have been crucial for understanding the complex processing mechanisms and biological activities of prepro-TRH-derived peptides.

Differential Processing and Functional Implications

The differential processing of prepro-TRH across tissues and experimental conditions suggests that variations in post-translational processing may serve as a mechanism for generating diverse biological responses from a single precursor protein. The proteolytic cleavage at dibasic sites flanking the TRH progenitor sequences generates both TRH and non-TRH peptides with distinct biological activities .

Furthermore, the identification of specific binding sites for prepro-TRH-(160-169) in the pituitary suggests that these non-TRH peptides may act through their own receptors, opening up new avenues for understanding neuroendocrine regulation .

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